Meta-Substitution Regioisomer: Structural Identity Confirmed by InChI Key
The unambiguous identification of CAS 153561-34-3 as the 3-formyl (meta) regioisomer is confirmed by its unique InChI Key MUYCLUPTJQTZPT-UHFFFAOYSA-N, which encodes the atom connectivity with the formyl group at the meta position of the phenyl ring . This distinguishes it from the ortho isomer (CAS 153511-18-3, 2-formyl substitution) and the para isomer (CAS 84265-06-5, 4-formyl substitution) . The computed LogP value of 1.7 and predicted boiling point of 300.7 ± 44.0 °C provide a physicochemical fingerprint specific to the meta configuration [1].
| Evidence Dimension | Molecular structure (regiochemistry) and InChI Key uniqueness |
|---|---|
| Target Compound Data | InChI Key: MUYCLUPTJQTZPT-UHFFFAOYSA-N; meta-formyl substitution; CAS 153561-34-3; LogP 1.7 |
| Comparator Or Baseline | Ortho isomer: CAS 153511-18-3 (2-formyl substitution); Para isomer: CAS 84265-06-5 (4-formyl substitution); each possesses distinct InChI Keys and CAS numbers |
| Quantified Difference | Qualitative but definitive: the InChI Key uniquely identifies the meta isomer. LogP = 1.7 provides a quantitative baseline for distinguishing physical properties from regioisomeric counterparts. |
| Conditions | InChI Key derived from standard IUPAC International Chemical Identifier algorithm; LogP predicted by computational method as reported on Molaid [1]. |
Why This Matters
Unambiguous structural identity is essential for procurement: ordering the incorrect regioisomer will yield a different chemical entity with divergent reactivity, invalidating any synthesis or analytical method predicated on the meta-substituted scaffold.
- [1] Molaid. O-(3-formylphenyl)dimethylthiocarbamate (CAS 153561-34-3). Computed physicochemical properties including LogP and boiling point. Available at: https://www.molaid.com/MS_3055335 View Source
